Evidence 1: Counterintuitive Ortho-Methyl Reactivity Acceleration vs. Para-Only Substituted Analogs
The compound belongs to a class of mono- and di-ortho-alkyl substituted arenesulfonyl chlorides that exhibit an 'enhanced reactivity' in nucleophilic chloride-chloride exchange reactions. This is a counterintuitive finding, as both inductive and steric effects would predict a lower reaction rate [1]. The increased reactivity is attributed by DFT calculations and X-ray data to a 'peculiar, rigid, strongly compressed and sterically congested structure' unique to this ortho-alkyl substitution pattern [1].
| Evidence Dimension | Nucleophilic Reactivity (Rate of Chloride-Chloride Exchange) |
|---|---|
| Target Compound Data | Enhanced reactivity (accelerated substitution rate) |
| Comparator Or Baseline | para- and meta- substituted arenesulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) |
| Quantified Difference | Reactivity is enhanced, though specific rate constants for 4-chloro-2-methylbenzenesulfonyl chloride are not individually provided, the class effect is established as a significant deviation from the Hammett equation correlation (ρ-value of +2.02 for para/meta substituted analogs) [1]. |
| Conditions | Chloride-chloride exchange reaction using radio-labeled Et4N36Cl, studied experimentally and via DFT calculations [1]. |
Why This Matters
This evidence indicates that using this compound can lead to faster reaction times and potentially different selectivity compared to a simple para-substituted analog like 4-chlorobenzenesulfonyl chloride, impacting process efficiency and synthetic route design.
- [1] Vik, E. C., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(14), 3184. View Source
